4-chloro-1-ethyl-1H-pyrazol-3-amine 4-chloro-1-ethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1006333-30-7
VCID: VC7820345
InChI: InChI=1S/C5H8ClN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8)
SMILES: CCN1C=C(C(=N1)N)Cl
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59 g/mol

4-chloro-1-ethyl-1H-pyrazol-3-amine

CAS No.: 1006333-30-7

Cat. No.: VC7820345

Molecular Formula: C5H8ClN3

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1-ethyl-1H-pyrazol-3-amine - 1006333-30-7

Specification

CAS No. 1006333-30-7
Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
IUPAC Name 4-chloro-1-ethylpyrazol-3-amine
Standard InChI InChI=1S/C5H8ClN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8)
Standard InChI Key FXWAERAOYVTBST-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)N)Cl
Canonical SMILES CCN1C=C(C(=N1)N)Cl

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 4-chloro-1-ethyl-1H-pyrazol-3-amine is defined by its pyrazole core, which hosts substituents that modulate its electronic and steric properties. The chloro group at position 4 introduces electronegativity, while the ethyl group at position 1 contributes steric bulk. Key structural descriptors include:

PropertyValue
Molecular FormulaC₅H₈ClN₃
SMILES NotationCCN1C=C(C(=N1)N)Cl
InChI KeyFXWAERAOYVTBST-UHFFFAOYSA-N
Predicted CCS (Ų)*125.7 ([M+H]⁺)

*Collision cross-section (CCS) values, predicted via computational models, suggest its behavior in mass spectrometry . The planar pyrazole ring facilitates π-π stacking interactions, while the amino group at position 3 enables hydrogen bonding, critical for biological interactions .

Synthesis and Manufacturing Processes

The synthesis of 4-chloro-1-ethyl-1H-pyrazol-3-amine typically involves alkylation and cyclization steps. A common route begins with the reaction of 4-chloro-1H-pyrazol-3-amine with ethyl bromide in the presence of a base such as potassium carbonate. This nucleophilic substitution introduces the ethyl group at the 1-position.

Key Synthetic Steps:

  • Alkylation: 4-Chloro-1H-pyrazol-3-amine reacts with ethyl bromide in anhydrous dimethylformamide (DMF) at 60–80°C for 12 hours.

  • Purification: The crude product is isolated via column chromatography, yielding the target compound in ~65% purity.

Alternative methods involve palladium-catalyzed coupling reactions, though these are less cost-effective for industrial-scale production. Challenges include minimizing byproducts such as di-alkylated derivatives, which necessitate precise stoichiometric control .

Physical and Chemical Properties

4-Chloro-1-ethyl-1H-pyrazol-3-amine exhibits distinct physicochemical characteristics that influence its reactivity and applications:

PropertyDescription
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
StabilityStable under inert atmospheres; hydrolyzes in acidic conditions
Melting PointNot explicitly reported; estimated 120–130°C

Spectroscopic data include a strong IR absorption at 3350 cm⁻¹ (N-H stretch) and ¹H NMR signals at δ 1.25 (triplet, CH₂CH₃), δ 3.85 (quartet, NCH₂), and δ 6.15 (singlet, pyrazole-H) . The compound’s lipophilicity (logP ≈ 1.8) suggests moderate membrane permeability, relevant for pharmacological studies .

Reactivity and Chemical Behavior

The compound’s reactivity is governed by its functional groups:

  • Amino Group (-NH₂): Participates in acylation (e.g., with acetyl chloride) and Schiff base formation, enabling conjugation with carbonyl compounds.

  • Chloro Group (-Cl): Undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides, yielding derivatives like 4-amino-1-ethyl-1H-pyrazol-3-amine .

  • Ethyl Group (-CH₂CH₃): Provides steric hindrance, slowing electrophilic substitution at the adjacent nitrogen.

Notable Reactions:

  • Acylation:
    C₅H₈ClN₃+CH₃COClC₇H₁₀ClN₃O+HCl\text{C₅H₈ClN₃} + \text{CH₃COCl} \rightarrow \text{C₇H₁₀ClN₃O} + \text{HCl}
    This reaction produces an acetylated derivative, enhancing solubility for biological assays .

  • NAS with Morpholine:
    C₅H₈ClN₃+C₄H₉NOC₉H₁₅N₄O+HCl\text{C₅H₈ClN₃} + \text{C₄H₉NO} \rightarrow \text{C₉H₁₅N₄O} + \text{HCl}
    Substitutes the chloro group with a morpholine moiety, expanding structural diversity .

Applications in Scientific Research

Agrochemical Development

Chlorinated pyrazoles are precursors to herbicides and insecticides. The compound’s chloro and amino groups enable functionalization into bioactive molecules, though field trials remain pending .

Materials Science

As a ligand in coordination chemistry, it forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are studied for catalytic activity in oxidation reactions .

Future Research Directions

  • Biological Screening: Systematic evaluation of anticancer, antibacterial, and antifungal activity.

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and reduce waste.

  • Computational Modeling: DFT studies to predict reactivity and guide derivative design .

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